molecular formula C10H10N4O B14396766 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one CAS No. 89730-58-5

6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14396766
CAS No.: 89730-58-5
M. Wt: 202.21 g/mol
InChI Key: YYKJTALVHGNKAU-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific solvents might be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of different reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted triazines, oxidized or reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 2-Methyl-4,6-diphenyl-1,3,5-triazine
  • 6-Chloro-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one

Uniqueness

6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the phenyl ring can lead to distinct interactions with other molecules, making it valuable for specific applications.

Properties

CAS No.

89730-58-5

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-amino-2-methyl-3-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H10N4O/c1-14-9(7-5-3-2-4-6-7)12-10(15)8(11)13-14/h2-6H,1H3,(H2,11,13)

InChI Key

YYKJTALVHGNKAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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